Diazene

Beschreibung

Eigenschaften

IUPAC Name |

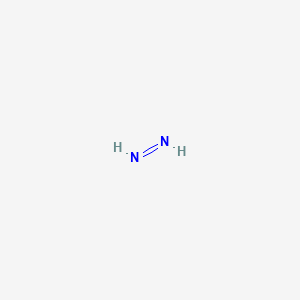

diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAABOESOVLLHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2H2, H2N2 | |

| Record name | diazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189748, DTXSID201336325, DTXSID901336326 | |

| Record name | Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3618-05-1, 15626-42-3, 15626-43-4 | |

| Record name | Diimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3618-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003618051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM321PYV3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diazene is primarily recognized for its role as an electrophile in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable tool for chemists.

Electrophilic Reactions

This compound can react with a variety of substrates including alkenes, arenes, aldehydes, and ketones. These reactions often lead to the formation of amines or other nitrogen-containing compounds. For example, diazenedicarboxylates are used in electrophilic amination reactions, which are crucial for synthesizing complex organic molecules .

Synthesis of Heterocycles

This compound derivatives serve as precursors for synthesizing heterocycles such as triazoles and oxadiazoles. These compounds are important in pharmaceuticals and agrochemicals due to their biological activity .

Fragment Assembly Techniques

Recent methodologies have utilized this compound fragmentation for the total synthesis of complex natural products. For instance, researchers have successfully applied this compound-directed fragment assembly in synthesizing heterodimeric alkaloids like (+)-desmethyl-meso-chimonanthine . This technique allows for the controlled assembly of complex structures from simpler precursors.

Biochemical Applications

In biochemistry, this compound has been studied for its potential roles in enzymatic processes and as a substrate for nitrogenase.

Nitrogenase Substrate

This compound has been shown to be a substrate for nitrogenase, an enzyme that plays a critical role in the nitrogen cycle by converting atmospheric nitrogen into ammonia. Studies indicate that this compound is reduced to ammonia by nitrogenase, providing insights into the mechanisms of nitrogen fixation . This reaction is akin to that of dinitrogen (N₂), highlighting this compound's relevance in biological nitrogen transformations.

Radioimmunoassay Techniques

This compound intermediates have been utilized in radioimmunoassay techniques for analyzing biologically relevant substances. The incorporation of this compound into these assays enhances sensitivity and specificity, making it a useful component in clinical diagnostics .

Environmental Applications

This compound's reactivity also extends to environmental applications, particularly in pesticide degradation.

Pesticide Residue Analysis

Research has indicated that this compound derivatives can facilitate the conversion of certain pesticides into less harmful substances. For example, bifenazate-diazene has demonstrated high conversion rates when analyzed in various matrices such as garlic and serpent garlic . This property is crucial for developing environmentally friendly pest control methods.

Data Summary Table

| Application Area | Specific Use Case | Key Findings/Impacts |

|---|---|---|

| Organic Synthesis | Electrophilic reactions with alkenes and arenes | Formation of amines; synthesis of complex molecules |

| Synthesis of heterocycles (triazoles, oxadiazoles) | Important for pharmaceuticals; biological activity | |

| Fragment assembly techniques | Controlled synthesis of complex natural products | |

| Biochemical Applications | Substrate for nitrogenase | Insights into nitrogen fixation mechanisms |

| Radioimmunoassay enhancements | Increased sensitivity and specificity in diagnostics | |

| Environmental Applications | Pesticide residue analysis | Effective degradation pathways for harmful pesticides |

Wirkmechanismus

The mechanism by which diazene exerts its effects involves the transfer of hydrogen atoms to unsaturated substrates, resulting in the reduction of double or triple bonds. The molecular targets include alkenes and alkynes, and the pathways involve the formation of intermediate species that facilitate hydrogen transfer.

Vergleich Mit ähnlichen Verbindungen

Diazene vs. Azo and Azoxy Compounds

- Azo Compounds (R–N=N–R) : Unlike diazenes, azo compounds have two aryl/alkyl groups attached to the N=N bond. shows that substituting nitro groups with this compound oxide linkers (e.g., 1,2-bis(aryl)this compound oxides) achieves high yields (92–97%) in reduction reactions, demonstrating this compound's utility in synthesizing aromatic derivatives.

- Azoxy Compounds : Azobenzene derivatives (e.g., azoxybenzene) exhibit photoisomerization, a property leveraged in photochemistry. This compound lacks this functionality but serves as a precursor in azoxy compound synthesis .

This compound vs. Hydrazine and Hydrazide Derivatives

Hydrazine (N₂H₄) and hydrazides (R–NH–NH₂) differ in oxidation state and bonding. This compound’s N=N bond (1.31 Å in Fe complexes ) is shorter than hydrazine’s N–N single bond (1.47 Å), leading to distinct reactivity. For example, this compound’s coordination to Fe(II) in trans configurations (e.g., [Fe(B2Pz4Py)(NH-NH)]) results in thermally stable complexes, whereas hydrazine complexes are more reactive .

Cytotoxic this compound Derivatives

- JK-279 vs. RL-337: Structurally similar diazenes exhibit divergent mechanisms. JK-279 induces caspase-3-dependent apoptosis in cervical carcinoma cells, while RL-337 triggers necrosis within 6 hours, highlighting the impact of minor structural variations on cell death pathways .

- Antitubercular Applications: this compound derivatives lower glutathione (GSH) levels in cancer cells, sensitizing them to cisplatin. JK-279 shows notable efficacy in reversing cisplatin resistance in HeLa cells, whereas JK-925 and LV-57 are less effective .

Role in HIV-1 Nef Antagonists

Replacing the this compound linker in compound B9 with carbon chains (e.g., compound 2) only reduces Nef binding affinity by 2-fold, indicating the this compound group is non-essential. However, removing the thioamide moiety (compounds 3 and 5) abolishes binding, emphasizing the critical role of adjacent functional groups .

Coordination Chemistry and Stability

Metal-Diazene Complexes

- Iron Complexes : Trans-diazene Fe(II) complexes (e.g., 4Tol) exhibit low-spin configurations and exceptional thermal stability (stable at 110°C for a week), contrasting with reactive trans-diazene complexes in other systems .

- Ruthenium Complexes: Side-on bound diazenes (e.g., [Ru(η²-HN=NPh)(dmpe)₂]) adopt nonplanar geometries, resembling metallodiaziridines rather than traditional π-complexes .

Table 1: Key Properties of this compound Complexes

| Complex | Metal | Geometry | Stability | Reference |

|---|---|---|---|---|

| [Fe(B2Pz4Py)(NH-NH)] | Fe(II) | Trans-octahedral | Stable at 110°C | |

| [Ru(η²-HN=NPh)(dmpe)₂] | Ru(II) | Nonplanar | Reactive |

Computational Studies

- Isomerization Pathways : DFT studies reveal that difluorene-substituted this compound exhibits distinct electronic and optical properties compared to fluorene and difluorothis compound, with absorption spectra influenced by substituent electronegativity .

- Torsion vs. Inversion : Both this compound (N₂H₂) and difluorothis compound (N₂F₂) isomerize via torsion due to centrifugal barriers, though fluorination alters activation energies .

Environmental and Industrial Relevance

This compound is detected in Titan’s tholins alongside NO and CH₂O, though its abundance is low compared to other nitrogen species . In quantum chemistry, this compound serves as a benchmark molecule for evaluating excited-state computational methods .

Biologische Aktivität

Diazene, a compound characterized by the formula , has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound and its derivatives, focusing on their cytotoxic effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound compounds, particularly those with modifications in their structure, have been shown to exhibit significant biological activity. The structural variations can lead to differences in pharmacological effects, making this compound a subject of interest in medicinal chemistry.

2. Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, the this compound RL-337 demonstrated potent cytotoxicity against human cervical carcinoma (HeLa), glioblastoma (A1235), and prostate adenocarcinoma (PC-3) cells. The cytotoxicity was assessed using a modified colorimetric MTT assay, revealing that RL-337 was more effective than its precursor JK-279, particularly against HeLa cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| RL-337 | HeLa | 15 | Necrosis after 6 hours |

| RL-337 | A1235 | 20 | Necrosis after 6 hours |

| RL-337 | PC-3 | 25 | Necrosis after 6 hours |

| JK-279 | HeLa | 30 | Apoptosis-like cell death |

The mechanisms by which this compound derivatives exert their cytotoxic effects are varied. In the case of RL-337, it was found that the compound induced necrosis rather than apoptosis in treated cells. This was evidenced by the lack of caspase-3 cleavage and significant membrane integrity loss within one hour of treatment .

Moreover, this compound RL-337 was shown to act synergistically with established chemotherapeutic agents such as cisplatin and doxorubicin, enhancing their efficacy against cancer cells . This synergistic effect suggests potential for combination therapies in cancer treatment.

4. Structure-Activity Relationship (SAR)

The structure of this compound derivatives plays a crucial role in their biological activity. For instance, the basicity of substituents such as the 2-picoline moiety in RL-337 contributes to its higher efficacy compared to JK-279, which contains a less basic pyridine fragment .

Table 2: Structure-Activity Relationship of this compound Derivatives

| Compound | Substituent | Basicity Level | Efficacy Against HeLa Cells |

|---|---|---|---|

| RL-337 | 2-Picoline | High | High |

| JK-279 | Pyridine | Low | Moderate |

5. Case Studies

A notable case study involved the evaluation of various diazenes for their antimicrobial properties. Although primarily focused on cancer research, some derivatives exhibited antibacterial and antifungal activities as well. For example, certain this compound derivatives were tested against Gram-positive bacteria and showed promising inhibition zones .

6. Conclusion

The biological activity of this compound and its derivatives is multifaceted, with significant implications for cancer therapy and potentially other therapeutic areas. The ability to modify the structure of this compound compounds opens avenues for developing more effective drugs with targeted actions against various diseases.

Future research should focus on further elucidating the mechanisms of action, optimizing the structure for enhanced efficacy, and exploring additional therapeutic applications beyond oncology.

Vorbereitungsmethoden

Reaction Mechanism and Optimization

Sulfamides, prepared via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, undergo deprotonation followed by single-electron oxidation at the anode to generate sulfamidyl radicals. Subsequent cyclization and loss of sulfur dioxide yield diazenes (Figure 1A). Key advancements include:

-

Divided vs. Undivided Cells : Undivided cells with reticulated vitreous carbon (RVC) electrodes improve yields (51–88%) by minimizing side reactions.

-

Electrolyte Selection : LiCl or KPF₆ enhances conductivity without interfering with the oxidation process.

-

Substrate Scope : Both symmetrical (e.g., N,N-diisopropylsulfamide) and unsymmetrical sulfamides (e.g., mixed alkyl-aryl derivatives) are viable, enabling access to structurally diverse diazenes.

Limitations and Side Reactions

-

Diarylsulfamides : Electro-oxidation of N,N'-diarylsulfamides often produces phenazine derivatives (e.g., 30–32 ) via radical recombination, reducing azo compound yields to 10–40%.

-

Steric Effects : Bulky substituents (e.g., α-tertiary amines) slow reaction kinetics, necessitating extended electrolysis times.

Traditional Oxidation of Hydrazine

Hydrazine (N₂H₄) oxidation remains a foundational method for diazene synthesis, particularly in industrial settings.

Hydrogen Peroxide-Mediated Oxidation

The reaction of hydrazine with H₂O₂ proceeds via a two-electron oxidation pathway:

Conditions :

Aerobic Oxidation

Air oxidation under alkaline conditions offers a cost-effective route but requires strict pH control (pH 10–12) to suppress N₂H₄ decomposition. Yields rarely exceed 50% due to competing disproportionation.

Hydrolysis of Azodicarboxylate Derivatives

Azodicarboxylates, such as diethyl azodicarboxylate (DEAD), hydrolyze under acidic or basic conditions to yield this compound:

Key Considerations :

-

Solvent Systems : Aqueous THF or dioxane maximizes solubility while preventing carbamate formation.

-

Yields : 70–90% for alkyl-substituted azodicarboxylates; diaryl analogs are less reactive due to resonance stabilization.

Thermal Decomposition of Sulfonylhydrazides

2,4,6-Triisopropylbenzenesulfonylhydrazide (TIPS) thermally decomposes at 80–100°C to generate this compound in situ:

Advantages :

-

Safety : Avoids handling unstable this compound directly.

-

Scalability : Suitable for large-scale reactions with minimal purification.

Emerging Methods: SuFEx Click Chemistry

The integration of SuFEx click chemistry with electrochemical oxidation enables modular this compound synthesis:

-

Sulfamide Preparation : Amines react with sulfuryl fluoride (SO₂F₂) to form sulfamides.

-

Electrochemical Oxidation : Anodic oxidation at 1.05–1.48 V (vs. Ag/AgCl) yields diazenes.

Notable Examples :

-

Lysine-Derived this compound (19 ) : Synthesized in 65% yield, demonstrating compatibility with polar functional groups.

-

Azobenzenes (23–26 ) : Moderate yields (25–40%) achieved using RVC electrodes, marking the first aza-Ramberg-Bäcklund synthesis of diaryldiazenes.

Comparative Analysis of this compound Synthesis Methods

| Method | Substrates | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Electrochemical Oxidation | Sulfamides | Undivided cell, RVC(+) | 51–88 | Sustainable, broad functional group tolerance |

| Hydrazine Oxidation | N₂H₄ | H₂O₂, 0–25°C | 30–50 | Low cost, simple setup |

| Azodicarboxylate Hydrolysis | DEAD, azodicarbonamide | Acidic/basic hydrolysis | 70–90 | High yields for alkyl derivatives |

| Thermal Decomposition | TIPS sulfonylhydrazide | 80–100°C | 60–75 | Safe, scalable |

| SuFEx/Electrochemistry | Amines + SO₂F₂ | Electrolysis, 1.05–1.48 V | 48–88 | Modular, stereocontrolled |

Case Studies and Experimental Data

Case 1: Electrochemical Synthesis of 1,2-Diisopropylthis compound (2 )

Q & A

Q. What criteria should guide the formulation of research questions on this compound applications in materials science?

- Methodological Answer : Frame questions around understudied properties (e.g., photoresponsive behavior of azo-diazenes ). Ensure measurability by linking to quantifiable outcomes (e.g., "How does substituent electronegativity affect this compound photolysis quantum yields?"). Test feasibility via pilot studies on model compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.